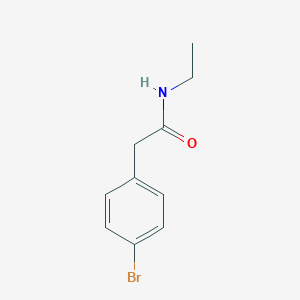

2-(4-bromophenyl)-N-ethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amide, ester, etc.).

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications

Antimicrobial and Antiproliferative Agents

- Scientific Field : Pharmacology and Oncology .

- Summary of Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to 2-(4-bromophenyl)-N-ethylacetamide, has been synthesized and studied for its antimicrobial and anticancer activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Pyrazinoisoquinoline Derivatives and Alkyl Arylamino Sufides

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Bromophenethylamine, a compound similar to 2-(4-bromophenyl)-N-ethylacetamide, was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. It was also used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Bromophenethyl alcohol, a compound similar to 2-(4-bromophenyl)-N-ethylacetamide, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Synthesis of 2,4,6-Tris(4-bromophenyl)pyrimidine

- Scientific Field : Organic Chemistry .

- Summary of Application : A mixture of 2,4,6-tris(4-bromophenyl)pyrimidine and copper(I)cyanide in freshly distilled quinoline was refluxed .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field : Organic Chemistry .

- Summary of Application : 4-Bromophenethyl alcohol, a compound similar to 2-(4-bromophenyl)-N-ethylacetamide, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Synthesis of 2,4,6-Tris(4-bromophenyl)pyrimidine

- Scientific Field : Organic Chemistry .

- Summary of Application : A mixture of 2,4,6-tris(4-bromophenyl)pyrimidine and copper(I)cyanide in freshly distilled quinoline was refluxed .

- Methods of Application : The exact methods of application are not specified in the source .

- Results or Outcomes : The outcomes of these syntheses are not specified in the source .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other potential hazards.

Future Directions

This would involve discussing potential future research directions, such as new reactions the compound could undergo, potential uses for the compound, or ways to improve its synthesis.

For a specific compound, these analyses would require a combination of laboratory experiments and literature research. If you have a different compound or a more specific question about this compound, feel free to ask!

properties

IUPAC Name |

2-(4-bromophenyl)-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMOWHKSHZGGNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358288 |

Source

|

| Record name | 2-(4-bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-ethylacetamide | |

CAS RN |

223555-90-6 |

Source

|

| Record name | 2-(4-bromophenyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)